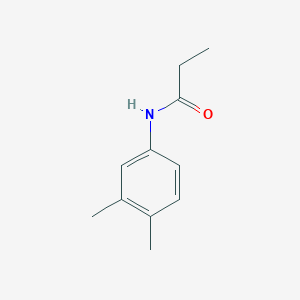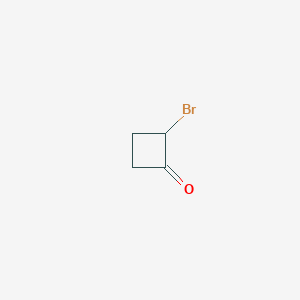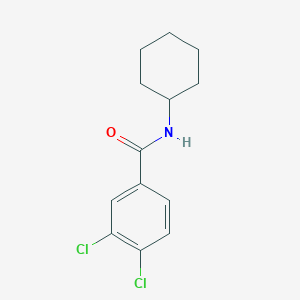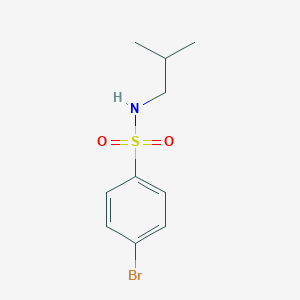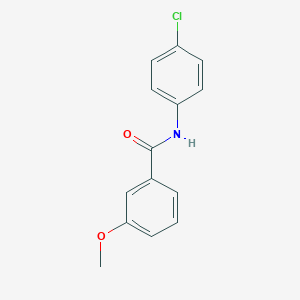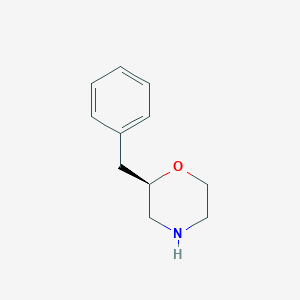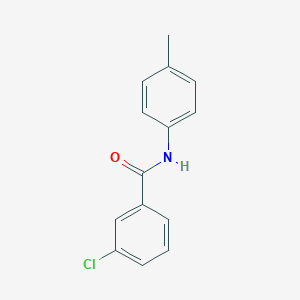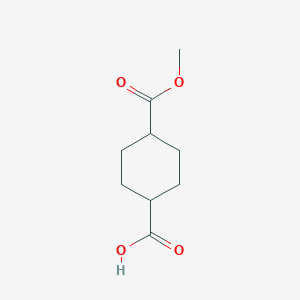
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
概要
説明
Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a carboxylic acid ester derivative . It is used as an organic reagent .
Synthesis Analysis
The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves several steps . First, an isomerization reaction is performed on a compound with a trans/cis isomer ratio of 3/7 to 5/5 in a methanol solution system at a temperature of 40 °C. After the isomerization reaction under the catalytic condition of 15 g of pyridine for 2 h, a methanol solution of the compound having a trans/cis isomer ratio of 9/1 is obtained. This is followed by a monoester hydrolysis reaction, where the methanol solution of the compound is cooled to room temperature, and 150 g of potassium hydroxide is added. The hydrolysis temperature is 20 °C, the reaction time is 3 h, and a water-soluble carboxylate of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is obtained. Finally, acidification and post-treatment are performed .Molecular Structure Analysis
The molecular formula of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is C9H14O4 . Its molecular weight is 186.21 . The IUPAC name is 4-(methoxycarbonyl)cyclohexanecarboxylic acid .Physical And Chemical Properties Analysis
Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用
Application in Polymer Science
The Specific Scientific Field
The specific scientific field of this application is Polymer Science .
2. Comprehensive and Detailed Summary of the Application “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” is used in the chemical modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor . This modification aims to develop new bio-based cycloaliphatic polymers for sustainable food packaging .
3. Detailed Description of the Methods of Application or Experimental Procedures The chemical modification was conducted in the melt by avoiding the use of solvents . The polymers obtained from this process were then processed into films by compression molding .
4. Thorough Summary of the Results or Outcomes Obtained The successfully synthesized random copolymers were characterized by molecular (NMR spectroscopy and GPC analysis), thermal (DSC and TGA analyses), diffractometric (wide angle X-ray scattering), mechanical (through tensile tests), and O2 and CO2 barrier point of view together with the parent homopolymer . The results obtained were related to the amount of camphoric moiety introduced .
Precursor to Polycarbonates
The Specific Scientific Field
The specific scientific field of this application is Polymer Chemistry .
2. Comprehensive and Detailed Summary of the Application “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” has been studied as a precursor to polycarbonates . Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the source . However, the synthesis of polycarbonates typically involves the reaction of the ester with a diol in the presence of a catalyst .
4. Thorough Summary of the Results or Outcomes Obtained The outcomes of this application are not specified in the source . However, the use of “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” as a precursor could potentially lead to the synthesis of new types of polycarbonates .
Building Block for Metal-Organic Frameworks
The Specific Scientific Field
The specific scientific field of this application is Material Science .
2. Comprehensive and Detailed Summary of the Application “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” has been examined as a building block for metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the source . However, the synthesis of MOFs typically involves the reaction of the organic ligand with a metal ion or cluster under suitable conditions .
4. Thorough Summary of the Results or Outcomes Obtained The outcomes of this application are not specified in the source . However, the use of “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” as a building block could potentially lead to the synthesis of new types of MOFs .
Synthesis of Polyesters and Polyamides
The Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” may be used in the synthesis of polyesters and polyamides . These are types of polymers that are widely used in various industries, including textiles, automotive, and packaging .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the source . However, the synthesis of polyesters and polyamides typically involves the polymerization of the ester with other monomers in the presence of a catalyst .
4. Thorough Summary of the Results or Outcomes Obtained The outcomes of this application are not specified in the source . However, the use of “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” as a monomer could potentially lead to the synthesis of new types of polyesters and polyamides .
Organic Reagent
The Specific Scientific Field
The specific scientific field of this application is Organic Chemistry .
2. Comprehensive and Detailed Summary of the Application “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” is used as an organic reagent . Organic reagents are substances used in organic reactions to drive the reaction towards a desired product .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the source . However, organic reagents are typically used in various organic reactions, such as substitution reactions, addition reactions, and elimination reactions .
4. Thorough Summary of the Results or Outcomes Obtained The outcomes of this application are not specified in the source . However, the use of “trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester” as an organic reagent could potentially facilitate various organic reactions .
Safety And Hazards
The safety information for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
4-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNPHCQABYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905945, DTXSID401224382 | |
| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | |
CAS RN |
1011-85-4, 15177-67-0, 32529-79-6 | |
| Record name | 1011-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

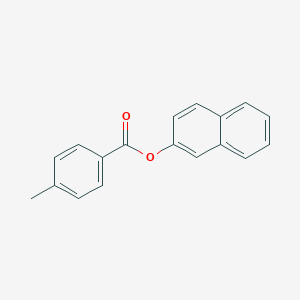
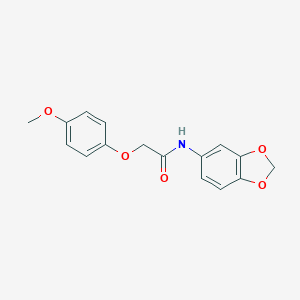
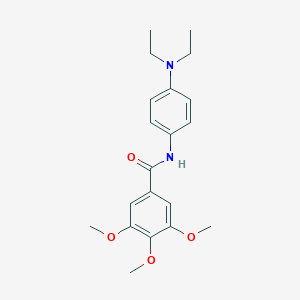

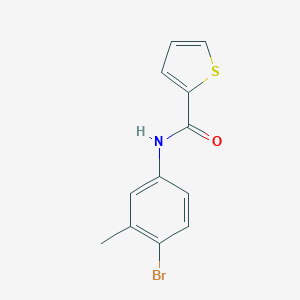
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

